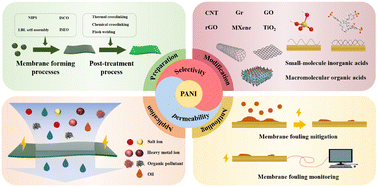Preparation, modification and antifouling properties of polyaniline conductive membranes for water treatment: a comprehensive review
Environmental Science: Water Research & Technology Pub Date: 2023-11-24 DOI: 10.1039/D3EW00709J
Abstract
Membrane separation has made significant contributions to effective water treatment technology in the fields of resource recovery, desalination and wastewater treatment in recent years. However, problems such as concentration polarisation and membrane fouling limit its selectivity and permeability in separation. The rapid development of electrochemical technology and emerging preparation methods for conductive membranes have enhanced membrane separation technology. Polyaniline (PANI) is a conductive polymer, and it has shown great potential for use in water treatment due to its flexible tunability, acceptable electrochemical properties and low cost, which necessitate a comprehensive review. In this paper, the preparation and doping of PANI conductive membranes are described in detail from the introduction of PANI. The effects of preparation and doping methods on membrane properties are evaluated. In addition, the research on PANI conductive membranes for water treatment and antifouling applications is summarised. Finally, the main remaining problems are presented, and directions for further research are envisaged.


Recommended Literature
- [1] Correction: Statistical theory of polarizable target compound impregnation into a polymer coil under the influence of an electric field
- [2] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
- [3] Tissue-mimetic hybrid bioadhesives for intervertebral disc repair†
- [4] Highly enantioselective organocatalytic Strecker reaction of cyclic N-acyl trifluoromethylketimines: synthesis of anti-HIV drug DPC 083†
- [5] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [6] Honeycomb-like single-wall carbon nanotube networks†
- [7] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [8] Enhanced photocatalytic performance of direct Z-scheme g-C3N4–TiO2 photocatalysts for the decomposition of formaldehyde in air
- [9] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [10] Convergent approach to complex spirocyclic pyrans: practical synthesis of the oxa-pinnaic acid core†

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 12025-32-0









